![molecular formula C28H33NO B10840192 1-Benzhydryl-4-(4-butylphenyl)piperidin-4-ol](/img/structure/B10840192.png)
1-Benzhydryl-4-(4-butylphenyl)piperidin-4-ol
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Overview
Description
1-benzhydryl-4-(4-butylphenyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzhydryl group and a butylphenyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzhydryl-4-(4-butylphenyl)piperidin-4-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzhydryl Group: The benzhydryl group can be introduced through a nucleophilic substitution reaction using benzhydryl chloride and a suitable base.
Attachment of the Butylphenyl Group: The butylphenyl group can be attached to the piperidine ring through a Friedel-Crafts alkylation reaction using butylbenzene and a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-benzhydryl-4-(4-butylphenyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzhydryl or butylphenyl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzhydryl chloride with a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets and potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzhydryl-4-(4-butylphenyl)piperidin-4-ol involves its interaction with specific molecular targets. It may act on receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-benzhydryl-4-(4-butylphenyl)piperidin-4-ol can be compared with other similar compounds, such as:
1-benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine sulphonamides: These compounds have been studied for their anticonvulsant properties.
Piperidin-4-ol derivatives: Evaluated for potential treatment of HIV.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C28H33NO |
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Molecular Weight |
399.6 g/mol |
IUPAC Name |
1-benzhydryl-4-(4-butylphenyl)piperidin-4-ol |
InChI |
InChI=1S/C28H33NO/c1-2-3-10-23-15-17-26(18-16-23)28(30)19-21-29(22-20-28)27(24-11-6-4-7-12-24)25-13-8-5-9-14-25/h4-9,11-18,27,30H,2-3,10,19-22H2,1H3 |
InChI Key |
RVNGGHXLYIZGKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2(CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
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